molecular formula C13H14N2O2S B12919797 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)- CAS No. 832103-03-4

3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-

Cat. No.: B12919797
CAS No.: 832103-03-4
M. Wt: 262.33 g/mol
InChI Key: GXPNBHVGVOPTET-SNVBAGLBSA-N
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Description

®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an aminobenzo[b]thiophene moiety and a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminobenzo[b]thiophene core, which can be achieved through a series of cyclization reactions involving thiophene derivatives and amines. The hydroxypyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow techniques to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is unique due to its combination of an aminobenzo[b]thiophene core and a hydroxypyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.

Properties

CAS No.

832103-03-4

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(5-amino-1-benzothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone

InChI

InChI=1S/C13H14N2O2S/c14-9-1-2-11-8(5-9)6-12(18-11)13(17)15-4-3-10(16)7-15/h1-2,5-6,10,16H,3-4,7,14H2/t10-/m1/s1

InChI Key

GXPNBHVGVOPTET-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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